N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a structurally complex heterocyclic compound featuring a fused triazoloquinazoline core. This molecule incorporates multiple substituents:
- A butan-2-yl group attached to the carboxamide nitrogen.
- A 2,5-dimethylphenylmethyl moiety at position 2.
- A 3-methylbutyl chain at position 3.
- A carboxamide functional group at position 6.
The triazoloquinazoline scaffold is known for its applications in medicinal chemistry and materials science, particularly as fluorophores or bioactive agents due to its conjugated π-system and tunable electronic properties .
Properties
IUPAC Name |
N-butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O3/c1-7-20(6)29-25(34)21-10-11-23-24(15-21)33-27(31(26(23)35)13-12-17(2)3)30-32(28(33)36)16-22-14-18(4)8-9-19(22)5/h8-11,14-15,17,20H,7,12-13,16H2,1-6H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPWKELDSIVPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=CC(=C4)C)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Triazoloquinazoline Derivatives
Key Observations :
- The target compound lacks the extended biphenyl or carbazole substituents found in 5c–5f, which are critical for fluorescence in those analogs.
- The 3-methylbutyl and butan-2-yl substituents likely enhance lipophilicity, favoring membrane permeability in biological systems but reducing aqueous solubility relative to 5d (which has a polar diethylamino group) .
Heterocyclic Analogues with Oxadiazole Cores
describes 1,3,4-oxadiazole derivatives (e.g., 5h), which share structural motifs with the target compound but differ in core heterocycle (Table 2).
Table 2: Comparison with 1,3,4-Oxadiazole Derivatives
Key Observations :
- The 2,5-dimethylphenyl group is common to both the target and 5h, but its placement on a triazoloquinazoline (vs. oxadiazole) may alter steric and electronic interactions in binding or material applications .
Research Implications and Limitations
While the target compound’s exact properties remain uncharacterized, structural comparisons suggest:
- Advantages: Enhanced lipophilicity for drug delivery vs.
- Limitations : Likely reduced fluorescence efficiency compared to biphenyl/carbazole-substituted triazoloquinazolines (5c, 5f) .
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